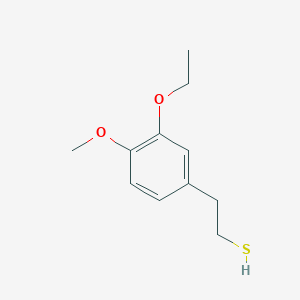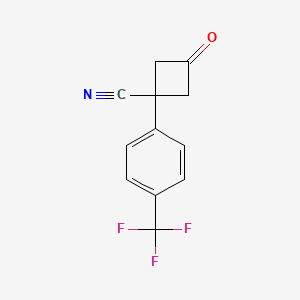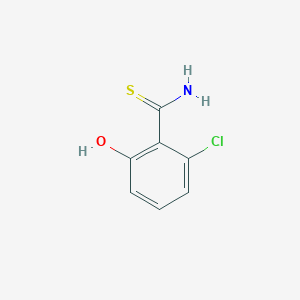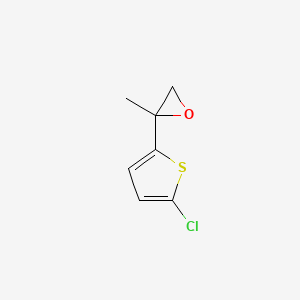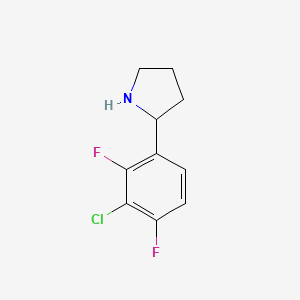
(1-(Dimethylamino)cyclopentyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Dimethylamino)cyclopentyl]methanol: is an organic compound with a cyclopentane ring substituted with a dimethylamino group and a methanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(dimethylamino)cyclopentyl]methanol typically involves the reaction of cyclopentylmagnesium bromide with dimethylamine followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods: In an industrial setting, the production of [1-(dimethylamino)cyclopentyl]methanol may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: [1-(Dimethylamino)cyclopentyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of cyclopentanone or cyclopentanol derivatives.
Reduction: Production of secondary or tertiary amines.
Substitution: Generation of various substituted cyclopentyl derivatives.
科学的研究の応用
Chemistry: [1-(Dimethylamino)cyclopentyl]methanol is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound can be used to study the effects of cyclopentyl derivatives on cellular processes. It may serve as a model compound for understanding the interactions between small molecules and biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features can be exploited to develop drugs with specific biological activities.
Industry: In the industrial sector, [1-(dimethylamino)cyclopentyl]methanol can be used as a precursor for the synthesis of specialty chemicals and materials. Its reactivity makes it valuable for producing polymers, resins, and other advanced materials.
作用機序
The mechanism of action of [1-(dimethylamino)cyclopentyl]methanol involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, influencing the compound’s biological activity. The cyclopentyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
[1-(Dimethylamino)cyclohexyl]methanol: Similar structure but with a cyclohexane ring.
[1-(Dimethylamino)cyclobutyl]methanol: Similar structure but with a cyclobutane ring.
[1-(Dimethylamino)cyclopropyl]methanol: Similar structure but with a cyclopropane ring.
Uniqueness: [1-(Dimethylamino)cyclopentyl]methanol is unique due to its five-membered cyclopentane ring, which provides a balance between ring strain and stability
特性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC名 |
[1-(dimethylamino)cyclopentyl]methanol |
InChI |
InChI=1S/C8H17NO/c1-9(2)8(7-10)5-3-4-6-8/h10H,3-7H2,1-2H3 |
InChIキー |
UVANZVSPWGGTDQ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1(CCCC1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13607309.png)
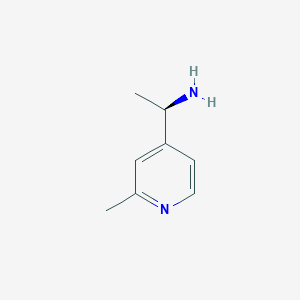
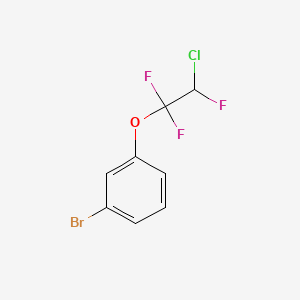


![2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13607340.png)


